ZnAF-1F tetraTFA

描述

属性

分子式 |

C42H30F14N4O13 |

|---|---|

分子量 |

1064.7 g/mol |

IUPAC 名称 |

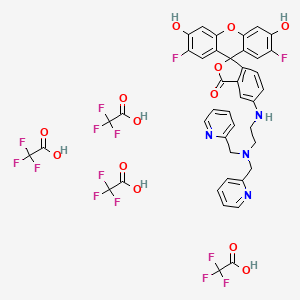

6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;tetrakis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/C34H26F2N4O5.4C2HF3O2/c35-27-14-25-31(16-29(27)41)44-32-17-30(42)28(36)15-26(32)34(25)24-8-7-20(13-23(24)33(43)45-34)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22;4*3-2(4,5)1(6)7/h1-10,13-17,39,41-42H,11-12,18-19H2;4*(H,6,7) |

InChI 键 |

XUFXMIZKXMZEHS-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O)CC7=CC=CC=N7.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

产品来源 |

United States |

Foundational & Exploratory

ZnAF-1F tetraTFA: A Technical Guide for a High-Affinity Fluorescent Zinc Sensor

For Researchers, Scientists, and Drug Development Professionals

Core Summary

ZnAF-1F tetraTFA is a high-potency fluorophore designed for the sensitive detection of zinc ions (Zn²⁺) within cellular environments.[1][2] Its chemical architecture is based on a fluorescein (B123965) backbone, which provides favorable spectral properties in the visible range, thereby minimizing cellular damage and autofluorescence during imaging experiments.[3] The incorporation of fluorine atoms enhances the probe's stability and fluorescence in neutral and slightly acidic conditions.[1][3] A key structural feature is the N,N-Bis(2-pyridylmethyl)ethylenediamine group, which acts as a selective chelator for Zn²⁺.[3] The "tetraTFA" designation indicates that the compound is supplied as a salt with four trifluoroacetic acid counter-ions.

Upon binding to Zn²⁺, ZnAF-1F exhibits a significant increase in fluorescence intensity, with a reported enhancement of up to 69-fold.[3] This probe demonstrates high selectivity for Zn²⁺ over other biologically prevalent cations such as Ca²⁺ and Mg²⁺.[3] These characteristics make this compound a valuable tool for investigating the roles of zinc in various biological processes.

Chemical Structure and Properties

-

Chemical Formula: C₄₂H₃₀F₁₄N₄O₁₃

-

SMILES: O=C1OC2(C3=C(OC4=C2C=C(F)C(O)=C4)C=C(O)C(F)=C3)C5=C1C=C(NCCN(CC6=NC=CC=C6)CC7=NC=CC=C7)C=C5.OC(C(F)(F)F)=O.OC(C(F)(F)F)=O.OC(C(F)(F)F)=O.OC(C(F)(F)F)=O[1]

Quantitative Data Summary

| Parameter | Value | Conditions | Reference |

| Excitation Wavelength (λex) | 489 nm | In the presence of Zn²⁺ | [1][2] |

| Emission Wavelength (λem) | 514 nm | In the presence of Zn²⁺ | [1][2] |

| Dissociation Constant (Kd) | 2.2 nM | For Zn²⁺ | [1][2] |

| Association Rate Constant (Kon) | 3.5 x 10⁶ M⁻¹s⁻¹ | 100 mM HEPES buffer | [1][2] |

| Dissociation Rate Constant (Koff) | 7.7 x 10⁻³ s⁻¹ | 100 mM HEPES buffer | [1][2] |

| Quantum Yield (Φ) | 0.004 | In the absence of Zn²⁺ (pH 7.4) | [3] |

Experimental Protocols

A common application of ZnAF-1F is the measurement of intracellular Zn²⁺ concentrations. For this purpose, a cell-permeable diacetyl derivative, ZnAF-2F DA, is often utilized.[3] The following is a generalized protocol based on the principles described in the literature for similar zinc probes.

1. Preparation of Staining Solution:

-

Prepare a stock solution of ZnAF-2F DA (the diacetyl derivative of the related ZnAF-2F, which allows for cell permeability) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

On the day of the experiment, dilute the stock solution to the final working concentration (typically in the low micromolar range) in a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.

2. Cell Staining:

-

Culture cells to the desired confluence on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Wash the cells once with the physiological buffer.

-

Incubate the cells with the ZnAF-2F DA staining solution at 37°C for a specified period (e.g., 30 minutes). This allows the probe to enter the cells.

-

Following incubation, wash the cells with the physiological buffer to remove any excess extracellular probe.

3. Fluorescence Imaging:

-

Mount the stained cells on a fluorescence microscope equipped with appropriate filters for fluorescein.

-

Excite the cells at approximately 488 nm and collect the emission at around 515 nm.

-

Acquire baseline fluorescence images.

-

To investigate changes in intracellular Zn²⁺, cells can be treated with stimuli known to alter zinc levels (e.g., zinc-containing solutions or chelators).

-

Record time-lapse images to monitor the changes in fluorescence intensity, which correlate with changes in intracellular Zn²⁺ concentration.

Visualizations

Caption: A generalized experimental workflow for intracellular zinc imaging using a cell-permeable ZnAF probe.

Caption: The mechanism of action for intracellular Zn²⁺ detection using the cell-permeable ZnAF-2F DA probe.

References

Unveiling ZnAF-1F tetraTFA: A Technical Guide to a High-Affinity Fluorescent Zinc Probe

For researchers, scientists, and professionals in drug development, the precise detection and quantification of zinc ions (Zn²⁺) in biological systems is a critical pursuit. The fluorescent probe ZnAF-1F has emerged as a powerful tool in this endeavor, offering high sensitivity and stability. This technical guide provides an in-depth exploration of the discovery, synthesis pathway, and key characteristics of ZnAF-1F, presented in its common tetra-trifluoroacetate (tetraTFA) salt form.

Discovery and Design Rationale

The development of ZnAF-1F was driven by the need for a robust fluorescent sensor capable of reliably detecting Zn²⁺ in the slightly acidic to neutral pH environments often encountered in cellular compartments.[1][2] The "ZnAF" family of probes was designed based on a fluorescein (B123965) scaffold, a well-established fluorophore, combined with a zinc chelator.[1][2]

The core innovation of ZnAF-1F lies in the strategic incorporation of fluorine atoms onto the fluorescein backbone. This modification lowers the pKa of the phenolic hydroxyl group, rendering the probe's fluorescence intensity stable under the varying pH conditions of biological systems.[1][2] The chelating moiety, N,N-bis(2-pyridylmethyl)ethylenediamine, provides high selectivity for Zn²⁺ over other biologically relevant cations like Ca²⁺ and Mg²⁺.[1][2]

The sensing mechanism of ZnAF-1F relies on a process known as photoinduced electron transfer (PET). In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atom of the chelator quenches the fluorescence of the fluorescein core. Upon binding to Zn²⁺, this PET process is inhibited, leading to a significant, "turn-on" increase in fluorescence intensity.

The "tetraTFA" designation indicates that the compound is isolated as a tetra-trifluoroacetate salt. Trifluoroacetic acid (TFA) is commonly employed in the purification of synthetic peptides and fluorescent probes via high-performance liquid chromatography (HPLC), resulting in the formation of TFA salts.[3][4][5]

Physicochemical and Spectroscopic Properties

ZnAF-1F tetraTFA exhibits excellent spectroscopic properties for biological imaging applications. A summary of its key quantitative data is presented below.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 489 nm | [6] |

| Emission Wavelength (λem) | 514 nm | [6] |

| Dissociation Constant (Kd) for Zn²⁺ | 2.2 nM | [6] |

| Quantum Yield (Φ) - Free | ~0.02 | [2] |

| Quantum Yield (Φ) - Zn²⁺ bound | ~0.6 | [2] |

| Fluorescence Fold Increase upon Zn²⁺ binding | ~30-fold | [2] |

Synthesis Pathway

The synthesis of ZnAF-1F is a multi-step process that involves the preparation of two key intermediates: a functionalized difluorofluorescein derivative and the zinc-chelating side chain, followed by their conjugation.

Logical Synthesis Workflow

The overall synthetic strategy can be visualized as a three-stage process:

Experimental Protocols

Note: The following protocols are generalized representations based on standard organic synthesis techniques for similar compounds. Specific reaction conditions may vary and should be optimized.

Protocol 1: Synthesis of 4',5'-Carboxy-Difluorofluorescein

-

Reaction Setup: A mixture of a 4-carboxyphthalic anhydride derivative and a 4-fluororesorcinol (B135099) derivative is heated in the presence of a dehydrating agent (e.g., methanesulfonic acid).

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 180-200 °C) for several hours.

-

Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Protocol 2: Synthesis of the Functionalized Chelator

-

Synthesis of N,N-bis(2-pyridylmethyl)ethylenediamine: Ethylenediamine is reacted with two equivalents of 2-picolyl chloride in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., acetonitrile). The product is purified by extraction and column chromatography.

-

Alkylation with a Protected Glycine Derivative: The secondary amine of N,N-bis(2-pyridylmethyl)ethylenediamine is alkylated with an N-protected glycine derivative bearing a good leaving group (e.g., ethyl bromoacetate (B1195939) with a Boc protecting group). The reaction is performed in the presence of a base.

-

Deprotection: The protecting group on the glycine nitrogen is removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the free amine of the functionalized chelator.

Protocol 3: Coupling and Purification

-

Activation of the Carboxylic Acid: The carboxylic acid of the carboxy-difluorofluorescein is activated using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) in an anhydrous polar aprotic solvent (e.g., DMF).

-

Coupling Reaction: The activated fluorescein derivative is then reacted with the primary amine of the functionalized chelator. The reaction is typically stirred at room temperature for several hours to overnight.

-

Purification: The crude ZnAF-1F is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing trifluoroacetic acid (TFA).

-

Lyophilization: The fractions containing the pure product are collected and lyophilized to yield ZnAF-1F as its tetra-trifluoroacetate (tetraTFA) salt.

Signaling Pathway and Mechanism of Action

The mechanism by which ZnAF-1F detects zinc ions is a clear example of a "turn-on" fluorescent sensor governed by photoinduced electron transfer (PET).

References

An In-depth Technical Guide to the Fluorescence Mechanism of ZnAF-1F tetraTFA

This guide provides a detailed examination of the core mechanisms governing the fluorescence of the zinc sensor ZnAF-1F, presented for researchers, scientists, and drug development professionals. The document outlines the probe's molecular structure, the principles of its fluorescence activation, quantitative performance data, and general experimental protocols.

Introduction to ZnAF-1F

ZnAF-1F is a highly sensitive and selective fluorescent probe designed for the detection of intracellular zinc ions (Zn²⁺). It belongs to the Zinpyr (Zn-probe in pyridine-fluorescein) family of sensors. The structure consists of two key components: a fluorescein (B123965) fluorophore, which is responsible for the fluorescent signal, and a zinc-chelating moiety, N,N-bis(2-pyridylmethyl)ethylenediamine (BPEN), which acts as the zinc receptor.[1] The "F" in its name signifies the presence of electron-withdrawing fluorine atoms on the fluorescein core, which lowers the pKa of the phenolic hydroxyl group and ensures stable fluorescence in neutral and slightly acidic conditions.[1][2] The tetraTFA (tetra-trifluoroacetate) designation refers to the salt form of the compound, which enhances its solubility and stability for experimental use.

Core Fluorescence Mechanism: Photoinduced Electron Transfer (PeT)

The fluorescence of ZnAF-1F is controlled by a "turn-on" mechanism based on photoinduced electron transfer (PeT).[1][3] This process dictates the probe's transition from a non-fluorescent to a highly fluorescent state upon binding Zn²⁺.

-

"Off" State (Absence of Zn²⁺): In its free, unbound state, ZnAF-1F exhibits extremely low fluorescence.[1] Upon excitation by light, the fluorescein fluorophore is promoted to an excited state. However, instead of returning to the ground state by emitting a photon (fluorescence), the excited fluorophore is rapidly quenched. This quenching occurs because a lone pair of electrons on the nitrogen atoms of the BPEN chelator is transferred to the excited fluorophore.[3][4] This non-radiative de-excitation pathway, known as PeT, dominates, resulting in a minimal quantum yield.[1][3]

-

"On" State (Presence of Zn²⁺): When Zn²⁺ is present, it is captured by the BPEN chelating moiety. The binding of the positively charged zinc ion significantly lowers the energy level of the nitrogen atoms' lone pair electrons.[3][4] This energetic stabilization makes the electron transfer from the chelator to the excited fluorophore thermodynamically unfavorable. With the PeT pathway effectively blocked, the excited fluorophore has no other recourse but to decay back to its ground state through the emission of a photon. This results in a dramatic, up to 69-fold, increase in fluorescence intensity.[1]

The diagram below illustrates this PeT-based fluorescence switching mechanism.

Caption: ZnAF-1F fluorescence mechanism.

Quantitative Data and Spectral Properties

The performance of ZnAF-1F as a zinc sensor is characterized by its spectral properties, quantum yield, and binding affinity. The following table summarizes key quantitative data gathered from the literature.

| Parameter | Value (Zn²⁺-free) | Value (Zn²⁺-saturated) | Reference |

| Excitation Maximum (λex) | ~492 nm | ~492 nm | [2][5] |

| Emission Maximum (λem) | ~514 nm | ~514-517 nm | [2][5] |

| Quantum Yield (Φ) | 0.004 | 0.276 (69-fold increase) | [1] |

| Dissociation Constant (Kd) | Not Applicable | 1.5 nM | [1] |

Note: Values are typically measured in physiological buffer (e.g., PBS, pH 7.4).

Experimental Protocols

Precise and reproducible results when using ZnAF-1F depend on careful adherence to established protocols. Below are generalized methodologies for key experiments.

-

Stock Solution Preparation: Prepare a concentrated stock solution of ZnAF-1F (e.g., 1 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store protected from light and moisture at -20°C.[5]

-

Working Solution: Dilute the stock solution into an aqueous buffer (e.g., 100 mM HEPES or PBS, pH 7.4) to a final concentration of approximately 1 µM.

-

Fluorescence Measurements:

-

Use a calibrated spectrofluorometer.

-

Record the emission spectrum by exciting at the λex of ~492 nm.

-

To determine the response to zinc, titrate the working solution with known concentrations of a zinc salt (e.g., ZnCl₂) and record the fluorescence intensity at the λem (~515 nm) after each addition.

-

The dissociation constant (Kd) can be calculated by fitting the resulting titration curve.

-

-

Quantum Yield Determination:

-

Measure the absorbance of the probe at the excitation wavelength.

-

Record the integrated fluorescence intensity.

-

Compare the results to a well-characterized fluorescence standard with a similar emission range (e.g., fluorescein) using the established relative quantum yield calculation method.

-

For cellular applications, a membrane-permeable diacetylated version, ZnAF-1F DA, is typically used.[5]

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottomed dish) and grow to the desired confluency.

-

Probe Loading:

-

Prepare a loading buffer containing 1-5 µM of ZnAF-1F DA. The buffer is typically a physiological saline solution (e.g., HBSS).

-

Remove the cell culture medium and wash the cells with the loading buffer.

-

Incubate the cells with the ZnAF-1F DA solution for 30-60 minutes at 37°C. During this time, intracellular esterases will cleave the acetyl groups, trapping the active ZnAF-1F probe inside the cells.[1][5]

-

-

Imaging:

-

Wash the cells to remove excess probe.

-

Mount the dish on a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~515 nm).

-

Capture baseline fluorescence images.

-

To observe changes in intracellular zinc, treat the cells with stimuli known to alter zinc levels (e.g., zinc ionophores like pyrithione (B72027) or specific signaling molecules).

-

-

Data Analysis: Quantify the changes in fluorescence intensity within regions of interest (ROIs) corresponding to individual cells or subcellular compartments over time.

The following diagram outlines the general workflow for intracellular zinc measurement using ZnAF-1F DA.

Caption: Workflow for intracellular Zn²⁺ imaging.

Selectivity and pH Stability

An essential feature of ZnAF-1F is its high selectivity for Zn²⁺ over other biologically relevant cations like Ca²⁺ and Mg²⁺, which are present at much higher concentrations in the cell.[1][2] Furthermore, the fluorination of the fluorescein core shifts the pKa to 4.9, ensuring that the probe's fluorescence remains stable and pH-insensitive under physiological and slightly acidic conditions, a significant improvement over earlier generations of zinc sensors.[1][2]

References

- 1. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ZnAF-1F [cogershop.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Fluorescence quenching by photoinduced electron transfer in the Zn[superscript 2+] sensor Zinpyr-1: a computational investigation [dspace.mit.edu]

- 5. ZnAF-1F DA - CAS-Number n/a - Order from Chemodex [chemodex.com]

In-Depth Technical Guide to the Spectral Properties of ZnAF-1F tetraTFA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral properties of ZnAF-1F tetraTFA, a fluorescent probe widely utilized for the detection of zinc ions (Zn²⁺). The information presented herein is intended to assist researchers in the effective application of this probe in various experimental settings.

Core Spectral Properties

This compound is a visible light-excitable fluorescent sensor that exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺. This "turn-on" response is a key feature of its utility in biological and chemical systems. The core spectral characteristics are summarized in the table below.

| Property | Value | Condition |

| Excitation Maximum (λex) | 489 nm | In the presence of Zn²⁺ |

| Emission Maximum (λem) | 514 nm | In the presence of Zn²⁺ |

| Quantum Yield (ΦF) - Free | 0.004 | In the absence of Zn²⁺[1] |

| Quantum Yield (ΦF) - Bound | ~0.276 | In the presence of saturating Zn²⁺ |

| Fluorescence Enhancement | ~69-fold | Upon saturation with Zn²⁺[1][2] |

Note: The quantum yield of the bound form is estimated based on the reported 69-fold increase in fluorescence intensity from the free form.

Signaling Pathway and Experimental Workflow

The fluorescence of ZnAF-1F is based on a photoinduced electron transfer (PET) mechanism. In the absence of Zn²⁺, the lone pair of electrons on the nitrogen atoms of the chelating moiety quenches the fluorescence of the fluorescein (B123965) backbone. Upon binding of Zn²⁺, this PET process is inhibited, leading to a dramatic increase in fluorescence emission.

Caption: Workflow for spectral characterization and the signaling mechanism of ZnAF-1F.

Experimental Protocols

Detailed methodologies for the characterization of this compound's spectral properties are provided below.

Absorbance Spectroscopy

Objective: To determine the absorbance spectrum and concentration of this compound solutions.

Materials:

-

This compound

-

High-purity solvent (e.g., DMSO for stock solution)

-

Aqueous buffer of choice (e.g., 100 mM HEPES, pH 7.4)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

-

Dilute the stock solution in the desired aqueous buffer to a working concentration (e.g., 1-10 µM).

-

Use the same aqueous buffer as a blank to zero the spectrophotometer.

-

Measure the absorbance spectrum of the this compound solution over a relevant wavelength range (e.g., 350-600 nm).

-

Record the absorbance value at the excitation maximum (λex, ~489 nm).

-

Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length (typically 1 cm).

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum of this compound in the absence and presence of Zn²⁺.

Materials:

-

Prepared this compound solution in aqueous buffer

-

ZnCl₂ stock solution (e.g., 10 mM in deionized water)

-

Fluorometer

-

Quartz fluorescence cuvettes

Procedure:

-

Place the this compound solution in a fluorescence cuvette.

-

Set the excitation wavelength on the fluorometer to the absorbance maximum (λex, ~489 nm).

-

Scan the emission spectrum over a suitable range (e.g., 500-650 nm).

-

Record the emission maximum (λem) and the fluorescence intensity.

-

To measure the response to zinc, add aliquots of the ZnCl₂ stock solution to the cuvette to achieve a saturating concentration (typically in the low micromolar range).

-

After each addition, gently mix and allow the solution to equilibrate before recording the emission spectrum as described in steps 3 and 4.

-

The fluorescence enhancement is calculated as the ratio of the fluorescence intensity at saturation with Zn²⁺ to the initial fluorescence intensity.

Relative Quantum Yield Determination

Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a standard of known quantum yield.

Materials:

-

This compound solution

-

Quantum yield standard with a known ΦF and similar absorbance and emission properties (e.g., Fluorescein in 0.1 M NaOH, ΦF = 0.95)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of both the this compound and the quantum yield standard in the same solvent/buffer.

-

Measure the absorbance of each solution at the excitation wavelength. It is crucial that the absorbance values are low (typically < 0.1) to avoid inner filter effects.

-

Measure the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution.

-

Calculate the quantum yield of the this compound sample (Φsample) using the following equation:

Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'sample' refers to this compound and 'std' refers to the standard.

-

Logical Relationships in Spectral Analysis

The accurate characterization of this compound's spectral properties relies on a logical progression of experiments and calculations.

Caption: Logical flow for the comprehensive spectral analysis of a fluorescent probe.

References

In-Depth Technical Guide to the Excitation and Emission Spectra of ZnAF-1F tetraTFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical and binding properties of ZnAF-1F tetraTFA, a high-affinity fluorescent sensor for zinc ions (Zn²⁺). The information presented herein is intended to equip researchers with the necessary data and methodologies to effectively utilize this probe in their investigations.

Core Photophysical and Binding Properties

This compound is a valuable tool for the detection and quantification of Zn²⁺ in biological systems. Its fluorescence is significantly enhanced upon binding to zinc, making it a sensitive "turn-on" sensor. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Conditions |

| Excitation Maximum (λex) | 489 nm[1][2][3][4] | In 100 mM HEPES buffer[1][4] |

| 492 nm[5] | In PBS[5] | |

| Emission Maximum (λem) | 514 nm[1][2][3][4] | In 100 mM HEPES buffer[1][4] |

| 517 nm[5] | In PBS[5] | |

| Quantum Yield (Φ) | 0.004 (Zn²⁺-free)[6] | pH 7.4[6] |

| 0.17 (Zn²⁺-bound) | Not Specified | |

| Dissociation Constant (Kd) | 2.2 nM[1][2][3][4] | Not Specified |

| Association Rate Constant (kon) | 3.5 x 10⁶ M⁻¹s⁻¹[1][4] | 1 µM this compound in 100 mM HEPES buffer[1][4] |

| Dissociation Rate Constant (koff) | 7.7 x 10⁻³ s⁻¹[1][4] | 1 µM this compound in 100 mM HEPES buffer[1][4] |

| Fluorescence Lifetime (τ) | Not explicitly found in search results. | - |

| Fluorescence Enhancement | ~69-fold upon Zn²⁺ saturation[6] | Not Specified |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible characterization of fluorescent probes. The following sections outline the protocols for determining the key parameters of this compound.

Measurement of Excitation and Emission Spectra

This protocol describes how to determine the optimal excitation and emission wavelengths of this compound in both its zinc-free and zinc-bound states.

Materials:

-

This compound

-

High-purity water (e.g., Milli-Q)

-

HEPES buffer (1 M stock, pH 7.4)

-

Zinc chloride (ZnCl₂) solution (10 mM stock)

-

TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) solution (10 mM stock in DMSO)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Solutions:

-

Prepare a 100 mM HEPES buffer solution (pH 7.4) in high-purity water.

-

Prepare a 1 µM working solution of this compound in the HEPES buffer.

-

Prepare two aliquots of the ZnAF-1F working solution.

-

-

Measurement of Zinc-Free Spectrum:

-

To one aliquot, add TPEN to a final concentration of 10 µM to chelate any trace zinc ions.

-

Transfer the solution to a quartz cuvette.

-

Place the cuvette in the spectrofluorometer.

-

Excitation Spectrum: Set the emission wavelength to a value slightly higher than the expected maximum (e.g., 520 nm). Scan the excitation wavelengths from 400 nm to 550 nm. The peak of this spectrum is the excitation maximum (λex).

-

Emission Spectrum: Set the excitation wavelength to the determined λex. Scan the emission wavelengths from the λex + 10 nm to 700 nm. The peak of this spectrum is the emission maximum (λem).

-

-

Measurement of Zinc-Bound Spectrum:

-

To the second aliquot of the ZnAF-1F working solution, add ZnCl₂ to a saturating concentration (e.g., 10 µM).

-

Repeat the spectral measurements as described in step 2.

-

Determination of Fluorescence Quantum Yield (Φ)

The relative quantum yield of this compound can be determined using a well-characterized fluorescence standard, such as fluorescein (B123965).

Materials:

-

This compound

-

Fluorescein (quantum yield standard, Φ = 0.95 in 0.1 M NaOH)

-

0.1 M NaOH

-

HEPES buffer (100 mM, pH 7.4)

-

ZnCl₂ solution (10 mM stock)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a series of five dilutions for both the this compound (in the presence of saturating ZnCl₂) and the fluorescein standard in their respective solvents (HEPES buffer for ZnAF-1F and 0.1 M NaOH for fluorescein). The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength of the standard (for fluorescein, λex = 490 nm) using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectra of each solution using the spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of this compound using the following equation: Φ_sample = Φ_standard * (slope_sample / slope_standard) * (n_sample / n_standard)² where Φ is the quantum yield, slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Determination of the Dissociation Constant (Kd)

The dissociation constant (Kd) for the binding of Zn²⁺ to this compound can be determined by fluorescence titration.

Materials:

-

This compound

-

HEPES buffer (100 mM, pH 7.4)

-

A series of buffered ZnCl₂ solutions with known free Zn²⁺ concentrations.

-

Spectrofluorometer

-

Quartz cuvette

Procedure:

-

Prepare a solution of this compound (e.g., 1 µM) in HEPES buffer.

-

Measure the initial fluorescence intensity (F_min) of the ZnAF-1F solution.

-

Incrementally add small aliquots of the buffered ZnCl₂ solutions to the cuvette, allowing the system to equilibrate after each addition.

-

Record the fluorescence intensity (F) at the emission maximum after each addition.

-

Continue the additions until the fluorescence intensity reaches a plateau (F_max) , indicating saturation of the probe with Zn²⁺.

-

Plot the fluorescence intensity (F) as a function of the free Zn²⁺ concentration.

-

Fit the data to a single-site binding isotherm equation to determine the Kd.

Measurement of Fluorescence Lifetime (τ)

The fluorescence lifetime of this compound can be measured using Time-Correlated Single Photon Counting (TCSPC). While a specific value for ZnAF-1F was not found in the reviewed literature, the following provides a general protocol for its determination.

Materials:

-

This compound solution (in HEPES buffer, with and without saturating ZnCl₂)

-

TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser with an excitation wavelength close to 489 nm) and a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode).

Procedure:

-

Prepare the this compound sample in a suitable cuvette.

-

Acquire the instrument response function (IRF) by measuring the light scattering from a non-fluorescent solution (e.g., a colloidal silica (B1680970) suspension).

-

Measure the fluorescence decay of the this compound sample.

-

Analyze the decay data by fitting it to a multi-exponential decay model, deconvolving the IRF from the measured fluorescence decay to obtain the fluorescence lifetime(s) (τ).

Visualizations

The following diagrams illustrate the signaling pathway of ZnAF-1F and the experimental workflow for its characterization.

Caption: ZnAF-1F Signaling Pathway

Caption: Experimental Workflow

References

Technical Guide: ZnAF-1F tetraTFA Dissociation Constant (Kd) for Zinc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the dissociation constant (Kd) of the fluorescent zinc sensor, ZnAF-1F tetraTFA. It includes quantitative data, detailed experimental protocols for Kd determination, and visualizations of relevant biological pathways.

Introduction to this compound

This compound is a high-affinity fluorescent sensor used for the detection and quantification of free zinc ions (Zn²⁺) in biological systems. It belongs to the family of fluorescein-based probes that exhibit a significant increase in fluorescence intensity upon binding to zinc. This property makes it an invaluable tool for studying zinc signaling and homeostasis in cellular and subcellular environments. The mechanism of action is based on photoinduced electron transfer (PeT), where the fluorescence of the fluorescein (B123965) scaffold is quenched in the absence of zinc. Binding of Zn²⁺ to the chelating moiety inhibits this quenching process, resulting in a pronounced fluorescence enhancement.

Quantitative Data: Dissociation Constant and Spectroscopic Properties

The dissociation constant (Kd) is a critical parameter that defines the binding affinity of a ligand (in this case, Zn²⁺) to a macromolecule or probe (ZnAF-1F). A lower Kd value indicates a higher binding affinity. The key quantitative parameters for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) for Zn²⁺ | 2.2 nM | [1][2] |

| Excitation Wavelength (λex) | 489 nm | [1] |

| Emission Wavelength (λem) | 514 nm | [1] |

Experimental Protocol: Determination of the Dissociation Constant (Kd) via Fluorometric Titration

The Kd of ZnAF-1F for Zn²⁺ is typically determined by fluorometric titration. This method involves measuring the change in fluorescence intensity of the probe as the concentration of the zinc ion is incrementally increased. The following is a generalized protocol based on standard methods for fluorescent ion indicators.

3.1. Materials and Reagents

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Zinc chloride (ZnCl₂) standard solution (e.g., 100 mM in ultrapure water)

-

Zinc-free buffer (e.g., 100 mM HEPES, pH 7.4)

-

Black 96-well microplate

-

Fluorometer (plate reader or cuvette-based)

3.2. Experimental Procedure

-

Preparation of Working Solutions:

-

Prepare a working solution of ZnAF-1F in the zinc-free buffer at a final concentration of 1 µM.

-

Perform serial dilutions of the ZnCl₂ standard solution in the zinc-free buffer to create a range of concentrations (e.g., from pZn 10 to pZn 5, where pZn = -log[Zn²⁺]).

-

-

Fluorometric Titration:

-

To the wells of a black 96-well microplate, add the 1 µM ZnAF-1F working solution.

-

Add increasing concentrations of the diluted ZnCl₂ solutions to the wells. Include a blank control with no added zinc.

-

Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (typically 5-10 minutes), protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorometer with excitation set to ~489 nm and emission set to ~514 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the well with no added zinc) from all measurements.

-

Plot the fluorescence intensity as a function of the free Zn²⁺ concentration.

-

Fit the resulting sigmoidal curve using a suitable binding model (e.g., the Hill equation) to determine the Kd. The Kd corresponds to the Zn²⁺ concentration at which 50% of the maximum fluorescence is observed.

-

Visualizations

4.1. Experimental Workflow for Kd Determination

The following diagram illustrates the key steps in the experimental workflow for determining the dissociation constant of ZnAF-1F.

Experimental workflow for Kd determination.

4.2. Simplified Signaling Pathway: Intracellular Zinc Homeostasis

ZnAF-1F is used to study dynamic changes in intracellular free zinc concentrations, which are tightly regulated by a complex network of transporters and binding proteins. The diagram below provides a simplified overview of key players in maintaining zinc homeostasis.

Simplified model of intracellular zinc homeostasis.

Conclusion

This compound is a high-affinity fluorescent probe that serves as a powerful tool for the sensitive detection of zinc ions. Its low nanomolar dissociation constant makes it particularly well-suited for studying the subtle fluctuations of free zinc in various biological contexts. The standardized experimental protocol for Kd determination via fluorometric titration ensures reproducible and accurate characterization of its binding properties. Understanding the principles of intracellular zinc homeostasis, as depicted in the signaling pathway, is crucial for interpreting the data obtained using this and similar fluorescent probes in cellular imaging and drug development applications.

References

Unveiling the Zinc-Sensing Power of ZnAF-1F tetraTFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the scientific literature on ZnAF-1F tetraTFA, a potent fluorescent probe for the detection of zinc ions (Zn²⁺). This document consolidates key quantitative data, details experimental methodologies for its application, and visualizes the core scientific principles governing its function.

Core Properties and Quantitative Data

ZnAF-1F is a fluorescein-based sensor designed for high sensitivity and selectivity in detecting zinc ions. Its mechanism relies on photoinduced electron transfer (PET), a process that is inhibited upon Zn²⁺ binding, leading to a significant increase in fluorescence. The tetra-trifluoroacetate (tetraTFA) salt form enhances its solubility and handling.

Photophysical and Binding Properties

The following table summarizes the key quantitative parameters of ZnAF-1F, providing a comparative overview for experimental design and data interpretation.

| Property | Value | Conditions | Reference |

| Dissociation Constant (Kd) | 2.2 nM | 100 mM HEPES buffer | [1] |

| <1 nM (nanomolar range) | Physiological conditions (pH 7.4) | [2] | |

| Excitation Wavelength (λex) | 489 nm | In the presence of Zn²⁺ | [1] |

| Emission Wavelength (λem) | 514 nm | In the presence of Zn²⁺ | [1] |

| Quantum Yield (Φ) | 0.004 | In the absence of Zn²⁺ (pH 7.4) | [2] |

| Fluorescence Enhancement | Up to 69-fold | Upon saturation with Zn²⁺ | [2] |

| Association Rate Constant (kon) | 3.5 x 10⁶ M⁻¹s⁻¹ | 1 µM this compound in 100 mM HEPES buffer | [1] |

| Dissociation Rate Constant (koff) | 7.7 x 10⁻³ s⁻¹ | 1 µM this compound in 100 mM HEPES buffer | [1] |

| pKa of Phenolic Hydroxyl Group | 4.9 | [2] |

Selectivity

ZnAF-1F exhibits high selectivity for Zn²⁺ over other biologically relevant cations. Studies have shown that it does not fluoresce in the presence of Ca²⁺ and Mg²⁺, making it suitable for use in complex biological environments.[2] The electron-withdrawing fluorine atoms on the fluorescein (B123965) core shift the pKa of the phenolic hydroxyl group to 4.9, allowing for stable fluorescence in neutral and slightly acidic conditions.[2]

Experimental Protocols

While the seminal paper by Hirano et al. (2002) provides the foundational methodology, this section synthesizes a general protocol for the application of this compound in cellular zinc imaging based on established practices with similar fluorescent probes.

Synthesis of ZnAF-1F

The synthesis of ZnAF-1F involves the attachment of the zinc-chelating moiety, N,N-Bis(2-pyridylmethyl)ethylenediamine, to the benzoic acid part of a fluorinated fluorescein derivative.[2] For detailed, step-by-step synthesis protocols, researchers are directed to the primary literature, specifically the work of Hirano and colleagues.

General Protocol for Intracellular Zinc Imaging

This protocol outlines the key steps for using this compound to visualize intracellular zinc dynamics.

1. Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store protected from light at -20°C.

-

Prepare a working solution by diluting the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or a HEPES-buffered saline) to the final desired concentration (typically 1-5 µM).

2. Cell Culture and Loading:

-

Culture cells of interest on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

-

Wash the cells with the imaging buffer.

-

Incubate the cells with the this compound working solution for a specified period (e.g., 30 minutes) at 37°C. The optimal loading time and concentration may need to be determined empirically for different cell types.

3. Washing and Imaging:

-

After incubation, wash the cells with the imaging buffer to remove excess probe.

-

Mount the cells on a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation around 490 nm and emission around 515 nm).

-

Acquire images to observe the basal intracellular zinc distribution.

4. Stimulation and Time-Lapse Imaging:

-

To study zinc dynamics, cells can be treated with stimuli known to alter intracellular zinc concentrations (e.g., zinc ionophores like pyrithione, or physiological stimuli).

-

Capture time-lapse images to monitor the changes in fluorescence intensity over time, which correspond to fluctuations in intracellular free zinc levels.

Signaling Pathways and Experimental Workflows

The functionality of ZnAF-1F is rooted in the principles of coordination chemistry and photophysics. The following diagrams illustrate the key mechanisms and a typical experimental workflow.

Caption: Mechanism of ZnAF-1F fluorescence upon zinc binding.

Caption: A typical experimental workflow for cellular zinc imaging.

References

Early Applications of ZnAF Fluorescent Probes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early applications of the ZnAF (Zinc-fluorescein) family of fluorescent probes. These probes have been instrumental in advancing our understanding of the biological roles of zinc (Zn²⁺) by enabling the visualization and quantification of labile zinc pools within cellular environments. This document details their core properties, experimental applications, and the underlying methodologies, offering a comprehensive resource for researchers employing these powerful tools.

Core Principles of ZnAF Probes

The ZnAF series of probes are based on a fluorescein (B123965) scaffold, a fluorophore chosen for its excitation and emission wavelengths in the visible range, which minimizes cellular damage and autofluorescence.[1] The core mechanism of zinc detection for many ZnAF probes relies on photoinduced electron transfer (PET). In the absence of zinc, the fluorescence of the fluorescein core is quenched by an electron-rich zinc chelator moiety. Upon binding of Zn²⁺, this PET process is inhibited, leading to a significant increase in fluorescence intensity.[1][2]

For intracellular applications, ZnAF probes are often available as diacetylated derivatives (e.g., ZnAF-2 DA and ZnAF-2F DA). These modifications render the molecules cell-permeable. Once inside the cell, intracellular esterases cleave the acetyl groups, trapping the now membrane-impermeable active probe within the cytosol, allowing for the specific measurement of intracellular zinc.[1][3][4][5]

Quantitative Data of Early ZnAF Probes

The following table summarizes the key quantitative parameters of several early and widely used ZnAF probes. This data is essential for selecting the appropriate probe based on the specific experimental requirements, such as the expected zinc concentration and the desired sensitivity.

| Probe | Dissociation Constant (Kd) for Zn²⁺ (nM) | Fluorescence Enhancement (fold) | Quantum Yield (Φ) (in absence of Zn²⁺) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) |

| ZnAF-1 | - | - | - | 495 | 515 |

| ZnAF-2 | 2.7[5][6] | 51[1] | - | 492[3] | 514[3] |

| ZnAF-1F | 2.2[7] | 69[1][8] | 0.004[1][8] | 489[7] | 514[7] |

| ZnAF-2F | 5.5[1] | 60[1][8] | 0.006[1][8] | 492[1] | 516[1] |

Experimental Protocols

General Sample Preparation for Fluorescence Microscopy

Successful imaging of intracellular zinc using ZnAF probes requires careful sample preparation to preserve cellular morphology and ensure probe efficacy. The general workflow involves fixation, permeabilization (for fixed-cell imaging), staining with the ZnAF probe, and mounting.

-

Fixation : To preserve cell structure, chemical fixation is employed. 4% formaldehyde (B43269) for 10 minutes at room temperature is a common starting point. It is crucial to avoid glutaraldehyde (B144438) as it can cause significant autofluorescence.[9] For live-cell imaging, this step is omitted.

-

Permeabilization : For intracellular targets in fixed cells, the cell membrane must be permeabilized to allow entry of the probe. Triton X-100 (0.1-1%) in PBS for 10 minutes is a widely used permeabilizing agent.[9] This step is not necessary for the cell-permeable diacetylated versions of ZnAF probes in live-cell imaging.

-

Staining : This involves incubating the cells with the ZnAF probe. Specific protocols for live-cell imaging with ZnAF-2 DA are detailed below.

-

Mounting : After staining and washing, the sample is mounted on a microscope slide using an appropriate mounting medium, preferably one with an anti-photobleaching agent to preserve the fluorescent signal.

Detailed Protocol for Intracellular Zinc Imaging with ZnAF-2 DA

This protocol provides a step-by-step guide for staining cultured cells with ZnAF-2 DA for the detection of intracellular zinc.

Materials:

-

ZnAF-2 DA powder

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable physiological buffer

-

Cultured cells on coverslips or in imaging dishes

Procedure:

-

Stock Solution Preparation : Prepare a 1-10 mM stock solution of ZnAF-2 DA in anhydrous DMSO. For example, to prepare a 5 mM stock solution, add 304 µL of DMSO to 1 mg of ZnAF-2 DA (MW: 656.68 g/mol ). Mix thoroughly until all the powder is dissolved. Store the stock solution in small aliquots at -20°C or below, protected from light and moisture.

-

Cell Loading :

-

Culture cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish or coverslip).

-

Prepare a working solution of ZnAF-2 DA by diluting the stock solution in a physiological buffer (e.g., PBS) to a final concentration of 1-5 µM. A final concentration of 5 µM is a common starting point.

-

Remove the cell culture medium and wash the cells once with the physiological buffer.

-

Add the ZnAF-2 DA working solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time may vary depending on the cell type and experimental conditions.

-

-

Washing : After incubation, remove the loading solution and wash the cells twice with the physiological buffer to remove any excess probe that is not taken up by the cells.

-

Imaging :

-

Mount the coverslip on a slide with a drop of buffer or place the imaging dish directly on the microscope stage.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein.

-

Excitation : ~490 nm

-

Emission : ~515 nm

-

Acquire images using a suitable camera and imaging software. It is important to use consistent imaging settings (e.g., exposure time, gain) when comparing different experimental conditions.

-

Visualizations

Experimental Workflow for Intracellular Zinc Detection

The following diagram illustrates the general workflow for staining and imaging intracellular zinc using a cell-permeable ZnAF probe like ZnAF-2 DA.

References

- 1. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Monitoring apoptosis with fluorescent Zn2+-indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ZnAF®-2/ ZnAF®-2 DA Zinc ion imaging probe | Goryo Chemical, Inc. [goryochemical.com]

- 5. researchgate.net [researchgate.net]

- 6. Neuronal signalling of zinc: from detection and modulation to function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcd.ie [tcd.ie]

- 9. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for Staining Cultured Neurons with ZnAF-1F tetraTFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a myriad of physiological processes within the central nervous system, including neurotransmission, enzyme function, and gene expression. Dysregulation of zinc homeostasis has been implicated in various neurological disorders. ZnAF-1F tetraTFA is a highly sensitive and specific fluorescent probe for the detection of intracellular zinc ions (Zn²⁺). Its cell-permeable form, ZnAF-1F diacetate (ZnAF-1F DA), readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to the active, membrane-impermeable ZnAF-1F, which fluoresces upon binding to Zn²⁺. These application notes provide a detailed protocol for the use of ZnAF-1F DA for the fluorescent labeling and imaging of intracellular zinc in cultured neurons.

Data Presentation

Table 1: Spectral and Binding Properties of ZnAF-1F

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~492 nm | [1] |

| Emission Wavelength (λem) | ~515 nm | [1] |

| Dissociation Constant (Kd) for Zn²⁺ | ~2.2 nM | |

| Quantum Yield (in presence of Zn²⁺) | Information not available | |

| Fold Fluorescence Increase upon Zn²⁺ Binding | Up to 69-fold | [2] |

Table 2: Typical Intracellular Zinc Concentrations in Neurons

| Cellular Compartment | Resting Zn²⁺ Concentration | Stimulated Zn²⁺ Concentration | Reference |

| Cytosol | 100 pM - 1 nM | Can rise to nanomolar to low micromolar range | [3] |

| Synaptic Vesicles | High (micromolar to millimolar) | Released into synaptic cleft upon stimulation | |

| Mitochondria | Low picomolar | Can increase under certain conditions |

Experimental Protocols

Materials

-

Cultured neurons (e.g., primary hippocampal, cortical, or dopaminergic neurons) on glass-bottom dishes or coverslips

-

ZnAF-1F DA (diacetate)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Live Cell Imaging Solution (see recipe below)

-

Positive control: Zinc sulfate (B86663) (ZnSO₄) or zinc chloride (ZnCl₂)

-

Negative control/chelator: N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Live Cell Imaging Solution Recipe

For live-cell imaging, it is crucial to maintain the physiological health of the neurons. A common imaging buffer is a HEPES-buffered saline solution.

| Component | Final Concentration |

| NaCl | 140 mM |

| KCl | 5 mM |

| CaCl₂ | 2 mM |

| MgCl₂ | 1 mM |

| Glucose | 10 mM |

| HEPES | 10 mM |

| Adjust pH to 7.4 with NaOH |

Note: For experiments sensitive to CO₂, a CO₂-independent medium can be used.

Staining Protocol for Cultured Neurons

-

Preparation of ZnAF-1F DA Stock Solution:

-

Prepare a 1-5 mM stock solution of ZnAF-1F DA in anhydrous DMSO.

-

Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

Cell Preparation:

-

Culture neurons to the desired stage of development on a suitable imaging substrate (e.g., poly-D-lysine coated glass-bottom dishes).

-

Ensure cultures are healthy and free of contamination.

-

-

Loading with ZnAF-1F DA:

-

Warm the Live Cell Imaging Solution to 37°C.

-

Prepare a working solution of ZnAF-1F DA by diluting the stock solution into the pre-warmed imaging solution to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for the specific neuron type and experimental conditions.

-

Remove the culture medium from the neurons and gently wash once with the pre-warmed imaging solution.

-

Add the ZnAF-1F DA working solution to the cells.

-

Incubate for 30-60 minutes at 37°C in a cell culture incubator. The optimal incubation time may vary.

-

-

Washing:

-

After incubation, gently aspirate the loading solution.

-

Wash the cells two to three times with pre-warmed Live Cell Imaging Solution to remove excess probe.

-

-

Imaging:

-

Add fresh, pre-warmed Live Cell Imaging Solution to the cells.

-

Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation ~490 nm, emission ~520 nm).

-

Acquire images at desired time points. For time-lapse imaging, maintain the cells at 37°C and 5% CO₂ (if using a bicarbonate-based buffer).

-

-

Controls (Optional but Recommended):

-

Positive Control: To confirm the responsiveness of the probe to zinc, treat a separate set of stained cells with a low micromolar concentration of a zinc salt (e.g., 10-50 µM ZnSO₄) along with a zinc ionophore like pyrithione (B72027) (1-5 µM) for a short period before imaging.

-

Negative Control: To confirm that the observed fluorescence is due to zinc, treat another set of stained cells with a cell-permeable zinc chelator such as TPEN (10-50 µM) to quench the fluorescence.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

Application Notes and Protocols for Detecting Intracellular Zinc Release with ZnAF-1F tetraTFA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using ZnAF-1F tetraTFA, a high-affinity fluorescent sensor, for the detection and quantification of intracellular zinc (Zn²⁺) release. Detailed protocols for cell loading, fluorescence microscopy, and data analysis are provided, along with an overview of the relevant intracellular zinc signaling pathways.

Introduction

Zinc is an essential trace element crucial for a myriad of cellular processes, including enzymatic activity, gene expression, and neurotransmission. While tightly regulated, transient increases in intracellular free zinc, often referred to as "zinc signals," play a significant role in various signaling pathways. Dysregulation of zinc homeostasis has been implicated in numerous diseases, making the ability to accurately measure intracellular zinc dynamics a critical area of research.

This compound is a highly sensitive fluorescent indicator for zinc, exhibiting a low nanomolar dissociation constant, making it ideal for detecting subtle changes in intracellular free zinc concentrations. For intracellular applications, the cell-permeable diacetylated form, ZnAF-2F DA, is utilized. Once inside the cell, intracellular esterases cleave the acetyl groups, trapping the active ZnAF-1F form within the cytosol.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound, facilitating experimental design and data interpretation.

| Parameter | Value | Reference |

| Dissociation Constant (Kd) | 2.2 nM | [1][2][3][4] |

| Excitation Wavelength (λex) | 489 nm | [1][2][3][4] |

| Emission Wavelength (λem) | 514 nm | [1][2][3][4] |

| Association Rate Constant (kon) | 3.5 x 10⁶ M⁻¹s⁻¹ (in 100 mM HEPES buffer) | [2] |

| Dissociation Rate Constant (koff) | 7.7 x 10⁻³ s⁻¹ (in 100 mM HEPES buffer) | [2] |

| Quantum Yield (Φ) of ZnAF-1F (metal-free) | 0.004 (at pH 7.4) | [5][6] |

| Fluorescence Increase upon Zn²⁺ Binding | Up to 69-fold | [5][6] |

| Selectivity | High for Zn²⁺ over other biologically relevant cations like Ca²⁺ and Mg²⁺. | [5][6] |

| pH Stability | Stable fluorescence in neutral and slightly acidic conditions (pKa of Zn²⁺ complex is 4.9). | [5][6] |

Signaling Pathways of Intracellular Zinc Release

Intracellular zinc release is a complex process involving multiple sources and downstream signaling cascades. Understanding these pathways is crucial for interpreting experimental data obtained with ZnAF-1F.

Caption: Intracellular zinc signaling pathways.

Experimental Protocols

A. Reagent Preparation

-

ZnAF-2F DA Stock Solution:

-

Prepare a 1-5 mM stock solution of ZnAF-2F DA in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light and moisture.

-

-

Hanks' Balanced Salt Solution (HBSS):

-

Prepare HBSS containing calcium, magnesium, and glucose. This will be used as the imaging buffer.

-

For some experiments, a buffer without added zinc may be necessary to establish a baseline.

-

B. Cell Loading with ZnAF-2F DA

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Caption: Experimental workflow for cell loading.

Detailed Steps:

-

Cell Culture: Seed cells on glass-bottom dishes, coverslips, or 96-well imaging plates appropriate for fluorescence microscopy. Allow cells to adhere and reach the desired confluency.

-

Loading Solution Preparation: On the day of the experiment, dilute the ZnAF-2F DA stock solution to a final concentration of 1-5 µM in pre-warmed HBSS. The optimal concentration should be determined empirically for each cell type to maximize signal while minimizing potential toxicity.

-

Cell Washing: Gently wash the cells once with pre-warmed HBSS to remove any residual serum or media components.

-

Incubation: Replace the HBSS with the ZnAF-2F DA loading solution and incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.

-

Removal of Excess Probe: After incubation, wash the cells twice with pre-warmed HBSS to remove any extracellular probe.

-

De-esterification: Incubate the cells in fresh, pre-warmed HBSS for an additional 30 minutes to ensure complete de-esterification of the ZnAF-2F DA to the active ZnAF-1F form by intracellular esterases.

-

Imaging: The cells are now ready for imaging.

C. Fluorescence Microscopy and Data Acquisition

-

Microscope Setup:

-

Use an inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).

-

Use a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~515 nm).

-

Maintain the cells at 37°C and 5% CO₂ during live-cell imaging using a stage-top incubator.

-

-

Image Acquisition:

-

Baseline: Acquire baseline fluorescence images before stimulating the cells.

-

Stimulation: Add the stimulus of interest (e.g., a chemical known to induce intracellular zinc release) and acquire images at regular intervals to capture the temporal dynamics of the zinc signal.

-

Controls:

-

Negative Control: Image cells loaded with ZnAF-2F DA but not subjected to a stimulus to assess photobleaching and baseline fluorescence stability.

-

Positive Control: After the experiment, add a zinc ionophore (e.g., pyrithione) along with a low concentration of extracellular zinc to saturate the intracellular probe and determine the maximum fluorescence (Fmax).

-

Chelation Control: Following the Fmax measurement, add a membrane-permeable zinc chelator (e.g., TPEN) to chelate intracellular zinc and determine the minimum fluorescence (Fmin).

-

-

D. Data Analysis and Quantification

-

Image Processing:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to measure the mean fluorescence intensity of individual cells or regions of interest (ROIs) over time.

-

Correct for background fluorescence by subtracting the mean intensity of a cell-free region from the intensity of the ROIs.

-

-

Data Normalization:

-

Express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence at a given time point and F₀ is the initial baseline fluorescence. This normalization helps to account for variations in probe loading between cells.

-

-

Intracellular Zinc Concentration Estimation (Optional):

-

The intracellular free zinc concentration can be estimated using the following equation, derived from the law of mass action for the probe-zinc interaction:

[Zn²⁺] = Kd * (F - Fmin) / (Fmax - F)

-

Where:

-

[Zn²⁺] is the intracellular free zinc concentration.

-

Kd is the dissociation constant of ZnAF-1F (2.2 nM).

-

F is the fluorescence intensity at a given time point.

-

Fmin is the minimum fluorescence after adding a zinc chelator.

-

Fmax is the maximum fluorescence after adding a zinc ionophore and zinc.

-

-

Logical Relationship for Data Quantification

Caption: Logical workflow for quantitative data analysis.

Conclusion

This compound, used in its cell-permeable form ZnAF-2F DA, is a powerful tool for the real-time monitoring of intracellular zinc release. By following the detailed protocols and understanding the underlying principles of zinc signaling and fluorescence quantification, researchers can obtain reliable and quantitative data on the dynamics of this important second messenger. Careful experimental design, including appropriate controls, is essential for accurate interpretation of the results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | 荧光染料 | MCE [medchemexpress.cn]

- 4. glpbio.cn [glpbio.cn]

- 5. Intracellular Zinc Quantification by Fluorescence Imaging with a FRET System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Mitochondrial Zinc Dynamics with ZnAF-1F tetraTFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a myriad of cellular processes, including enzymatic activity, signal transduction, and gene expression. Within the cell, mitochondria are key organelles in maintaining zinc homeostasis. Dysregulation of mitochondrial zinc levels has been implicated in various pathological conditions, including neurodegenerative diseases and ischemia-reperfusion injury.[1][2] The fluorescent probe ZnAF-1F tetraTFA offers a sensitive tool for the detection of Zn²⁺ in biological systems. This document provides detailed application notes and protocols for the use of this compound to measure the dynamics of zinc within mitochondria.

Properties of this compound

This compound is a fluorescent sensor for zinc ions (Zn²⁺). Its fluorescence intensity increases significantly upon binding to Zn²⁺, allowing for the quantification of zinc concentration.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 489 nm | --INVALID-LINK-- |

| Emission Wavelength (λem) | 514 nm | --INVALID-LINK-- |

| Dissociation Constant (Kd) for Zn²⁺ | 2.2 nM | --INVALID-LINK-- |

| Molecular Weight | 1064.68 g/mol | --INVALID-LINK-- |

| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | General laboratory practice |

Experimental Protocols

Protocol 1: In Vitro Calibration of this compound Fluorescence

This protocol outlines the steps to determine the fluorescence response of this compound to varying concentrations of Zn²⁺ in a cell-free system. This is crucial for quantitative measurements in cellular experiments.

Materials:

-

This compound

-

DMSO

-

HEPES buffer (100 mM, pH 7.4)

-

ZnCl₂ solution (1 M stock)

-

EGTA (1 M stock)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Prepare a 1 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

-

Prepare a series of zinc buffers with known free Zn²⁺ concentrations using a calcium/zinc chelator like EGTA and appropriate software for calculation (e.g., MaxChelator).

-

Dilute the this compound stock solution to a final concentration of 1 µM in each zinc buffer.

-

Incubate the solutions for 15 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a fluorometer with excitation at ~490 nm and emission at ~515 nm.

-

Plot the fluorescence intensity against the free Zn²⁺ concentration to generate a calibration curve.

Protocol 2: Live-Cell Imaging of Mitochondrial Zinc with this compound

This protocol describes the loading of this compound into live cells and subsequent imaging to monitor mitochondrial zinc dynamics. This protocol assumes the use of an acetoxymethyl (AM) ester form of the probe for passive diffusion across the cell membrane. If this compound is not available in an AM ester form, alternative cell loading methods like microinjection or electroporation may be required.

Materials:

-

Cells of interest cultured on glass-bottom dishes or coverslips

-

This compound, AM ester

-

DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

MitoTracker Red CMXRos (or other mitochondrial marker)

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Seeding: Seed cells on a glass-bottom dish or coverslip at an appropriate density to allow for individual cell imaging. Allow cells to adhere and grow for 24-48 hours.

-

Probe Loading:

-

Prepare a 1-5 µM working solution of this compound, AM ester in HBSS.

-

(Optional) For mitochondrial co-localization, prepare a working solution of MitoTracker Red CMXRos (50-200 nM) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the this compound working solution (and MitoTracker solution, if used) to the cells.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

-

Wash:

-

Remove the loading solution and wash the cells twice with warm HBSS to remove excess probe.

-

-

Imaging:

-

Add fresh, warm HBSS to the cells.

-

Image the cells using a fluorescence microscope.

-

For this compound, use a filter set appropriate for excitation around 490 nm and emission around 515 nm (e.g., a FITC or GFP filter set).

-

For MitoTracker Red CMXRos, use a filter set for excitation around 579 nm and emission around 599 nm (e.g., a TRITC or RFP filter set).

-

Acquire images at different time points to observe zinc dynamics, especially after stimulation with an agent of interest.

-

Protocol 3: Co-localization Analysis

To confirm the mitochondrial localization of the this compound signal, a co-localization analysis with a known mitochondrial marker is recommended.

Procedure:

-

Acquire dual-channel images of cells stained with both this compound and a mitochondrial marker (e.g., MitoTracker Red CMXRos).

-

Use image analysis software (e.g., ImageJ with the JaCoP plugin, or other suitable software) to calculate a co-localization coefficient, such as Pearson's Correlation Coefficient (PCC). A high PCC value (close to 1) indicates a strong co-localization of the two signals.

Data Presentation

Quantitative Data Summary

| Parameter | Value | Notes |

| This compound | ||

| Excitation Max | 489 nm | In 100 mM HEPES buffer[3] |

| Emission Max | 514 nm | In 100 mM HEPES buffer[3] |

| Kd for Zn²⁺ | 2.2 nM | High affinity for zinc[3] |

| kon | 3.5 x 10⁶ M⁻¹s⁻¹ | In 100 mM HEPES buffer[3] |

| koff | 7.7 x 10⁻³ s⁻¹ | In 100 mM HEPES buffer[3] |

| MitoTracker Red CMXRos | For co-localization | |

| Excitation Max | 579 nm | |

| Emission Max | 599 nm |

Visualizations

Experimental Workflow

Caption: Experimental workflow for mitochondrial zinc imaging.

Signaling Pathway: Role of Mitochondrial Zinc in Cell Fate

Elevated mitochondrial zinc can trigger a cascade of events leading to cellular dysfunction and apoptosis.

Caption: Mitochondrial zinc signaling in apoptosis.

References

Application Notes and Protocols for Confocal Microscopy of Intracellular Zinc Using ZnAF-1F tetraTFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for a vast array of cellular processes, including enzymatic activity, gene expression, and signal transduction.[1][2] Dysregulation of intracellular zinc homeostasis is implicated in numerous pathological conditions. ZnAF-1F tetraTFA is a highly sensitive fluorescent probe designed for the detection of intracellular zinc ions (Zn²⁺). As a "turn-on" probe, its fluorescence intensity dramatically increases upon binding to Zn²⁺, making it an excellent tool for visualizing and quantifying dynamic changes in intracellular zinc concentrations using confocal microscopy. These application notes provide a detailed protocol for the use of the cell-permeant diacetyl derivative, ZnAF-1F DA, which is hydrolyzed by intracellular esterases to the active ZnAF-1F probe.

Principle of Detection

The detection mechanism relies on the cell-permeable nature of the diacetylated form of the probe (ZnAF-1F DA). Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, trapping the now membrane-impermeant ZnAF-1F within the cytosol. In its unbound state, ZnAF-1F exhibits minimal fluorescence. Upon chelation with intracellular Zn²⁺, a significant enhancement in fluorescence intensity is observed, which can be captured and quantified using confocal microscopy.

Quantitative Data Summary

The key spectral and binding properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 489 nm | [1][3] |

| Emission Wavelength (λem) | 514 nm | [1][3] |

| Dissociation Constant (Kd) for Zn²⁺ | 2.2 nM | [1][3][4] |

| Recommended Laser Line | 488 nm (Argon Laser) | [5] |

| Recommended Emission Filter | 500 - 550 nm | |

| Quantum Yield (unbound) | ~0.004 | |

| Fluorescence Increase upon Zn²⁺ Binding | Up to 69-fold |

Experimental Protocols

Reagent Preparation

-

ZnAF-1F DA Stock Solution (1-5 mM):

-

Prepare a stock solution of ZnAF-1F DA in anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Aliquot into small volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light and moisture.

-

-

Hanks' Balanced Salt Solution (HBSS):

-

Prepare or obtain sterile HBSS. This will be used as the loading and washing buffer.

-

Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

-

Cell Seeding:

-

Seed cells onto a confocal-compatible imaging dish or chamber slide (e.g., glass-bottom dish).

-

Allow cells to adhere and reach the desired confluency (typically 60-80%).

-

-

Preparation of Loading Solution:

-

On the day of the experiment, thaw an aliquot of the ZnAF-1F DA stock solution.

-

Dilute the stock solution in pre-warmed (37°C) HBSS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to maximize signal while minimizing potential toxicity.

-

-

Dye Loading:

-

Aspirate the cell culture medium from the imaging dish.

-

Wash the cells once with pre-warmed HBSS.

-

Add the ZnAF-1F DA loading solution to the cells and incubate for 20-60 minutes at 37°C in a cell culture incubator, protected from light.

-

-

Washing and De-esterification:

-

After incubation, gently aspirate the loading solution.

-

Wash the cells 2-3 times with pre-warmed HBSS to remove any excess, extracellular probe.

-

Add fresh, pre-warmed HBSS or complete culture medium to the cells.

-

Incubate for an additional 30 minutes at 37°C to allow for the complete de-esterification of the probe by intracellular esterases.

-

-

Imaging:

-

The cells are now ready for imaging on a confocal microscope. It is recommended to maintain the cells at 37°C during imaging for live-cell experiments.

-

Confocal Microscopy Settings

The following are recommended starting parameters for a laser scanning confocal microscope. These settings should be optimized for the specific instrument and sample to achieve the best signal-to-noise ratio while minimizing phototoxicity and photobleaching.

| Parameter | Recommended Setting | Notes |

| Excitation Laser | 488 nm (Argon laser) | Match to the excitation peak of ZnAF-1F. |

| Laser Power | 1-5% | Start with low laser power and increase as needed to obtain a sufficient signal. |

| Pinhole | 1 Airy Unit (AU) | Provides the optimal balance between resolution and signal intensity.[6][7] |

| Detector | Photomultiplier Tube (PMT) or Hybrid Detector (HyD) | |

| Detector Gain/HV | Adjust to achieve a good signal without saturating the brightest pixels. | The pixel intensity in the brightest region of interest should be below the maximum value of the detector's dynamic range. |

| Emission Range | 500 - 550 nm | This range effectively captures the emission peak of ZnAF-1F. |

| Scan Speed | 400-600 Hz | Faster scan speeds can reduce phototoxicity but may decrease the signal-to-noise ratio. |

| Image Format | 512x512 or 1024x1024 pixels | Higher resolution images can be obtained with a 1024x1024 format. |

| Averaging | 2-4x | Line or frame averaging can improve the signal-to-noise ratio. |

Visualization of Zinc Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized zinc signaling pathway that can be investigated using this compound and the experimental workflow for confocal imaging.

Caption: Generalized intracellular zinc signaling pathway.

Caption: Workflow for imaging zinc dynamics.

References

- 1. Functions of zinc in signaling, proliferation and differentiation of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Zinc homeostasis and signaling in health and diseases: Zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pnas.org [pnas.org]

- 6. universityofgalway.ie [universityofgalway.ie]

- 7. Pinhole Effect in Confocal Microscopes | Learn & Share | Leica Microsystems [leica-microsystems.com]

Application Notes and Protocols: Cell Permeability and Localization of ZnAF-1F Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ZnAF family of fluorescent sensors are powerful tools for the detection of intracellular zinc (Zn²⁺), a ubiquitous second messenger involved in a myriad of physiological and pathophysiological processes. This document provides detailed application notes and protocols for the use of ZnAF fluorescent probes, with a specific focus on the cell-permeable analogue, ZnAF-2F DA, for the investigation of intracellular zinc dynamics. While the user's interest was in ZnAF-1F, the scientific literature indicates that for live-cell imaging, the diacetylated form of the related probe, ZnAF-2F DA, is utilized due to its enhanced cell permeability.[1][2] This derivative readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to its active, membrane-impermeable form, ZnAF-2F, which is then trapped within the cytosol.[1][2]

Physicochemical and Spectral Properties